molecular formula C13H8BrNS B11833472 5-Bromo-2-(naphthalen-1-yl)thiazole

5-Bromo-2-(naphthalen-1-yl)thiazole

Cat. No.: B11833472
M. Wt: 290.18 g/mol
InChI Key: APGJLGLRNBPBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(naphthalen-1-yl)thiazole: is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a naphthalene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(naphthalen-1-yl)thiazole typically involves the reaction of 2-(naphthalen-1-yl)thiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5-position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(naphthalen-1-yl)thiazole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound. Reagents such as hydrogen peroxide or sodium borohydride may be used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are typically employed in these reactions.

Common Reagents and Conditions:

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Solvents: Dichloromethane, chloroform

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed:

  • Substituted thiazoles
  • Coupled products with extended aromatic systems

Scientific Research Applications

Chemistry: 5-Bromo-2-(naphthalen-1-yl)thiazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring is a common motif in many biologically active molecules, and the presence of the naphthalene ring can enhance binding interactions with biological targets.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(naphthalen-1-yl)thiazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the naphthalene ring can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(Naphthalen-1-yl)thiazole: Lacks the bromine substitution, which can affect its reactivity and biological activity.

    5-Chloro-2-(naphthalen-1-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    5-Bromo-2-phenylthiazole:

Uniqueness: 5-Bromo-2-(naphthalen-1-yl)thiazole is unique due to the combination of the bromine atom and the naphthalene ring, which imparts distinct electronic and steric properties. These features can enhance its reactivity in chemical synthesis and its interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

5-bromo-2-naphthalen-1-yl-1,3-thiazole

InChI

InChI=1S/C13H8BrNS/c14-12-8-15-13(16-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H

InChI Key

APGJLGLRNBPBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(S3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.